4-Methylumbelliferyl 2-azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside
Overview
Description
4-Methylumbelliferyl 2-azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside: is a fluorogenic substrate that reacts with beta D-galactosidase to produce light . This compound is widely used in biochemical research, particularly in the fields of diagnostics and enzyme activity assays .
Scientific Research Applications
Chemistry: The compound is used as a fluorogenic substrate in enzyme assays to study the activity of beta D-galactosidase. It is also used in synthetic organic chemistry for the development of new glycosylation reactions .
Biology: In biological research, it is used to study glycosidase activity in various organisms. It is also employed in the development of diagnostic assays for detecting enzyme deficiencies .
Medicine: The compound is used in medical research to develop diagnostic tools for diseases related to enzyme deficiencies, such as lysosomal storage disorders .
Industry: In the industrial sector, it is used in the production of diagnostic kits and reagents for biochemical assays .
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-|A-D-galactopyranoside is the enzyme beta D galactosidase . This enzyme plays a crucial role in the hydrolysis of beta-D-galactosides into monosaccharides during metabolism .
Mode of Action
4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-|A-D-galactopyranoside acts as a fluorogenic substrate for beta D galactosidase . When the enzyme interacts with this compound, it catalyzes a reaction that results in the production of light .
Biochemical Pathways
The compound is involved in the glycosidase activity pathway . It serves as a substrate for enzymatic reactions, facilitating the assessment and quantification of glycosidase activity . This is particularly important in the context of lysosomal storage disorders and metabolic anomalies .
Result of Action
The interaction of 4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-|A-D-galactopyranoside with beta D galactosidase results in the production of light . This light production can be used as a measure of the activity of the enzyme, providing a useful tool for diagnostics and research .
Future Directions
4-Methylumbelliferyl 2-Azido-2-deoxy-4,6-O-phenylmethylene-|A-D-galactopyranoside is widely used in the biomedical industry . Its profound importance lies in its capacity to serve as a substrate for enzymatic reactions, thereby facilitating the assessment and quantification of glycosidase activity . More specifically, it exhibits selectivity towards enzymes intricately involved in afflictions characterized by lysosomal storage disorders and metabolic anomalies . Therefore, it could be further explored for its potential applications in these areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside involves multiple steps. The starting material is typically 4-methylumbelliferone, which undergoes glycosylation with a protected galactose derivative. The azido group is introduced via substitution reactions, and the phenylmethylene group is added to protect the hydroxyl groups during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols are used under mild conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
4-Methylumbelliferyl beta-D-galactopyranoside: Another fluorogenic substrate for beta D-galactosidase but lacks the azido and phenylmethylene groups.
4-Methylumbelliferyl 2-acetamido-2-deoxy-beta-D-galactopyranoside: Similar structure but with an acetamido group instead of an azido group.
4-Methylumbelliferyl 2-trifluoroacetyl-3,4,6-O-triacetyl-2-deoxy-beta-D-glucopyranoside: A related compound used in glycosidase assays but with different protective groups.
Uniqueness: The presence of the azido group in 4-Methylumbelliferyl 2-azido-2-deoxy-4,6-O-phenylmethylene-alpha-D-galactopyranoside makes it particularly useful for click chemistry applications. The phenylmethylene group provides additional stability and protection during synthetic procedures .
Properties
IUPAC Name |
7-[[(2S,4aR,6R,7R,8R,8aR)-7-azido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7/c1-12-9-18(27)31-16-10-14(7-8-15(12)16)30-23-19(25-26-24)20(28)21-17(32-23)11-29-22(33-21)13-5-3-2-4-6-13/h2-10,17,19-23,28H,11H2,1H3/t17-,19-,20-,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWUUBHOPGUEKN-IYGHGDFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@@H]4[C@H](O3)CO[C@@H](O4)C5=CC=CC=C5)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858110 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1147438-59-2 | |
Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl 2-azido-4,6-O-benzylidene-2-deoxy-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.